molecular formula C13H20O B14283928 2-(But-3-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 126565-88-6

2-(But-3-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No.: B14283928
CAS No.: 126565-88-6
M. Wt: 192.30 g/mol
InChI Key: PQSZUHFTXJYQMJ-UHFFFAOYSA-N
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Description

2-(But-3-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a butenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which is reacted with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature. The mixture is stirred for several hours to ensure complete reaction.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for mixing and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

2-(But-3-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of new materials with specific properties.

    Biological Studies: Researchers use it to study the effects of structural modifications on biological activity.

    Pharmaceuticals: It is investigated for potential therapeutic applications due to its unique structure.

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(But-3-en-1-yl)cyclohexanone
  • 3,5,5-Trimethylcyclohex-2-en-1-one
  • 2-(But-3-en-1-yl)-3,5-dimethylcyclohex-2-en-1-one

Uniqueness

2-(But-3-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.

Properties

CAS No.

126565-88-6

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-but-3-enyl-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H20O/c1-5-6-7-11-10(2)8-13(3,4)9-12(11)14/h5H,1,6-9H2,2-4H3

InChI Key

PQSZUHFTXJYQMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC(C1)(C)C)CCC=C

Origin of Product

United States

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